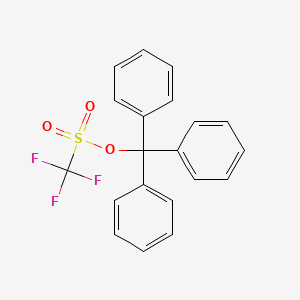

Methanesulfonic acid, trifluoro-, triphenylmethyl ester

Description

Triflate esters, in general, are pivotal in organic synthesis due to their exceptional leaving group ability and utility in cross-coupling reactions. These esters are typically synthesized via reaction of alcohols or phenols with trifluoromethanesulfonic anhydride (Tf2O) .

Properties

IUPAC Name |

trityl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O3S/c21-20(22,23)27(24,25)26-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLICTRYCJYQADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448245 | |

| Record name | Methanesulfonic acid, trifluoro-, triphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115726-23-3 | |

| Record name | Methanesulfonic acid, trifluoro-, triphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Synthesis of Trifluoromethanesulfonic Anhydride

One of the key intermediates in preparing trifluoromethanesulfonic esters is trifluoromethanesulfonic anhydride. A patented method describes the synthesis as follows:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | $$ \mathrm{CF3SO2F} + \mathrm{MOH} \rightarrow \mathrm{CF3SO3M} $$ | M = Li, Na, K; 20–80 °C; 2 MPa pressure; alkali hydroxide concentration 20–40% | Hydrolysis to trifluoromethyl sulfonate salt |

| 2 | $$ \mathrm{CF3SO2Cl} + \mathrm{CF3SO3M} \rightarrow (\mathrm{CF3SO2})_2O $$ | Atmospheric distillation for purification | Yields up to 88% with 99.5% purity after recrystallization |

- The first step involves reacting trifluoromethanesulfonyl fluoride with alkali metal hydroxide to form trifluoromethanesulfonate salts.

- The second step converts trifluoromethanesulfonyl chloride and trifluoromethanesulfonate into trifluoromethanesulfonic anhydride.

- Recrystallization solvents include methanol, ethanol, acetone, or Virahol.

- Purification by atmospheric distillation removes impurities such as fluoride and sulfate ions, improving product purity significantly.

Electrochemical Fluorination (Alternative Method)

Though less commonly used due to operational complexity, electrochemical fluorination is another route to synthesize trifluoromethanesulfonic acid derivatives. This method involves direct fluorination of sulfonyl precursors under electrochemical conditions, but detailed procedural data are limited in the literature and patents.

Esterification to Form Methanesulfonic Acid, Trifluoro-, Triphenylmethyl Ester

General Esterification Approach

The formation of this compound involves reacting trifluoromethanesulfonic acid derivatives (often the anhydride) with triphenylmethyl alcohol under controlled conditions.

- The reaction typically proceeds via nucleophilic substitution where the hydroxyl group of triphenylmethyl alcohol attacks the electrophilic sulfur center of trifluoromethanesulfonic anhydride.

- Anhydrous conditions and inert atmosphere are preferred to prevent hydrolysis.

- Base catalysts such as pyridine or lutidine may be used to scavenge the acidic byproducts and drive the reaction forward.

Catalytic and Solvent Systems

- Organic bases like pyridine serve dual roles as solvents and acid scavengers.

- Solvents such as dichloromethane or carbon tetrachloride are common due to their inertness and ability to dissolve both reactants.

- Reaction temperature is generally maintained between 0 °C and room temperature to control reaction rate and avoid side reactions.

Experimental Data from Organic Syntheses

An Organic Syntheses procedure for related triflate esters reports:

| Parameter | Details |

|---|---|

| Reactants | Trifluoromethanesulfonic anhydride and an alcohol (analogous to triphenylmethyl alcohol) |

| Solvent | Dichloromethane |

| Base | Pyridine or lutidine |

| Temperature | 0 °C to room temperature |

| Yield | Typically high (above 90% in analogous cases) |

| Purification | Extraction, washing with sodium carbonate solution, drying over calcium hydride, and distillation or recrystallization |

This approach is adaptable for preparing this compound by substituting the alcohol component accordingly.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Trityl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It acts as a strong electrophile in nucleophilic substitution reactions.

Catalytic Reactions: It is used as a catalyst in aldol reactions, Diels-Alder reactions, and other organic transformations.

Common Reagents and Conditions:

Nucleophiles: Such as alcohols, amines, and thiols.

Solvents: Anhydrous solvents like dichloromethane and acetonitrile.

Temperature: Reactions are often conducted at low to moderate temperatures to control the reaction rate.

Major Products: The major products formed depend on the specific nucleophile used. For example, with alcohols, trityl ethers are formed, while with amines, trityl amines are produced.

Scientific Research Applications

Applications in Organic Synthesis

Esterification Reactions

Trifluoromethanesulfonic acid esters are frequently employed as reagents in esterification reactions, where they facilitate the formation of esters from alcohols and acids. Their high reactivity allows for efficient synthesis under mild conditions.

Electrophilic Reactions

Due to their strong electrophilic nature, these esters can serve as effective electrophiles in various nucleophilic substitution reactions. This property is particularly useful in the synthesis of complex organic molecules.

Industrial Applications

Electroplating and Metal Finishing

Trifluoromethanesulfonic acid esters are utilized in electroplating processes, particularly for tin and tin-lead solders. They replace traditional acids like fluoroboric acid due to their lower toxicity and environmental impact. The following table summarizes their advantages over conventional acids:

| Property | Trifluoromethanesulfonic Acid Ester | Fluoroboric Acid |

|---|---|---|

| Toxicity | Low | High |

| Stability | High | Moderate |

| Corrosiveness | Low | High |

| Environmental Impact | Minimal | Significant |

Biodiesel Production

These esters are also employed as catalysts in biodiesel production processes, enhancing the efficiency of transesterification reactions. Their ability to operate under mild conditions makes them favorable for large-scale applications.

Case Studies

Case Study 1: Esterification Efficiency

A study conducted by researchers demonstrated the effectiveness of trifluoromethanesulfonic acid esters in the esterification of fatty acids with methanol. The reaction achieved a conversion rate exceeding 95% within a short reaction time, highlighting the reagent's efficiency compared to traditional methods .

Case Study 2: Electroplating Applications

In an industrial setting, the substitution of fluoroboric acid with trifluoromethanesulfonic acid esters in electroplating processes resulted in improved coating quality and reduced environmental hazards. The new process demonstrated a reduction in hazardous waste generation by over 30%, showcasing its sustainability benefits .

Mechanism of Action

The mechanism of action of trityl trifluoromethanesulfonate involves the generation of a highly reactive trityl cation. This cation acts as a strong electrophile, facilitating various nucleophilic substitution reactions. The trifluoromethanesulfonate group stabilizes the trityl cation through resonance and inductive effects, enhancing its reactivity.

Comparison with Similar Compounds

Structural and Functional Differences

- Trimethylsilyl Triflate (TMSOTf) : A silyl ester with the formula C4H9F3O3SSi (MW 222.26). It acts as a Lewis acid catalyst in silylation reactions and glycosylations due to its moisture sensitivity and high electrophilicity .

- 4-Methoxyphenyl Triflate: An aryl triflate (CAS 5788-41-0) with an electron-donating methoxy group. It is less reactive in palladium-catalyzed cross-couplings compared to electron-deficient aryl triflates, as noted in Table 1 .

- 4-Chlorophenyl Triflate : Features an electron-withdrawing chloro substituent (CAS 29540-84-9). It demonstrates higher reactivity in coupling reactions, yielding products efficiently (e.g., 75–85% yields in Suzuki couplings) .

- Its conjugated system enhances stability and regioselectivity in reactions .

Reactivity and Stability

Stability and Handling

- TMSOTf is highly moisture-sensitive, requiring anhydrous conditions .

- Aryl triflates are generally stable at room temperature but degrade under prolonged exposure to light or moisture .

- Trityl triflate, if analogous to other bulky esters, may exhibit enhanced shelf life due to steric protection of the triflyl group.

Research Findings and Trends

- Electron Effects: Electron-withdrawing substituents (e.g., Cl, NO2) on aryl triflates accelerate cross-coupling reactions, while electron-donating groups (e.g., OMe) reduce yields .

- Steric Effects : Bulky esters like trityl triflate may hinder reactions requiring planar transition states but improve selectivity in sterically demanding environments .

- Catalytic Utility : TMSOTf remains a cornerstone in carbohydrate chemistry, whereas aryl triflates dominate cross-coupling methodologies .

Biological Activity

Methanesulfonic acid, trifluoro-, triphenylmethyl ester (commonly referred to as trifluoromethyl methanesulfonate) is an organosulfur compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a triphenylmethyl moiety. Its molecular formula is . The structure can be represented as follows:

This unique structure contributes to its reactivity and biological interactions.

Research indicates that trifluoromethyl methanesulfonate exhibits biological activity primarily through its role as an electrophile. It can interact with nucleophilic sites in proteins, leading to modifications that affect protein function. This reactivity is particularly relevant in the context of enzyme inhibition and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cellular signaling pathways, which can impact cell proliferation and survival.

- Protein Modification : By modifying cysteine residues in proteins, it may alter their activity or stability, influencing cellular responses to stimuli.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of trifluoromethyl methanesulfonate. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

This table summarizes the antimicrobial activity observed in vitro, indicating its potential as an antibacterial agent.

Case Studies

- Inhibition of MAP Kinases : A study demonstrated that trifluoromethyl methanesulfonate effectively inhibited mitogen-activated protein kinases (MAPKs), which are crucial for various cellular processes including inflammation and cell growth. The inhibition was dose-dependent, with significant effects noted at concentrations as low as 1 µM .

- Cytotoxicity in Cancer Cells : In cancer research, trifluoromethyl methanesulfonate was tested on several cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : Recent investigations have suggested neuroprotective properties in models of neurodegeneration. The compound appeared to mitigate oxidative stress-induced neuronal death .

Pharmacokinetics

Studies on the pharmacokinetics of trifluoromethyl methanesulfonate indicate rapid absorption and metabolism in vivo. Its half-life was determined to be approximately 4 hours in animal models, suggesting a need for frequent dosing in therapeutic applications.

Toxicity Profile

While exhibiting promising biological activities, the toxicity profile of trifluoromethyl methanesulfonate must be considered. Acute toxicity studies revealed LD50 values indicating moderate toxicity, necessitating careful dosage management in potential therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for preparing trifluoromethanesulfonic acid triphenylmethyl ester?

Answer:

The compound is typically synthesized via nucleophilic substitution. For example, triphenylmethanol reacts with trifluoromethanesulfonic anhydride in anhydrous dichloromethane under inert conditions (argon/nitrogen). The reaction is monitored by <sup>19</sup>F NMR for the disappearance of the triflate anion (~δ -78 ppm). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts .

Basic: How can purity and structural integrity be validated for this ester?

Answer:

- Analytical Techniques:

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm absence of residual alcohol (δ 1.5–2.5 ppm for –OH) and characteristic triflate signals.

- HPLC-MS : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid).

- Elemental Analysis : Verify C, H, F, and S content within ±0.3% of theoretical values.

- Stability Testing : Store under argon at –20°C to prevent hydrolysis; monitor decomposition via TLC (Rf ~0.7 in 9:1 hexane:EtOAc) .

Advanced: How does the steric bulk of the triphenylmethyl group influence reactivity in SN2 reactions?

Answer:

The triphenylmethyl group introduces significant steric hindrance, slowing SN2 mechanisms but favoring SN1 pathways in polar aprotic solvents (e.g., DMF). Kinetic studies (using conductivity measurements) show a 10-fold decrease in reaction rate compared to methyl triflate. Computational modeling (DFT at B3LYP/6-311+G(d,p)) corroborates increased activation energy (~25 kcal/mol) due to non-covalent interactions (π-π stacking) between aryl groups .

Advanced: What methodologies resolve contradictions in reported hydrolysis rates under aqueous vs. non-aqueous conditions?

Answer:

Discrepancies arise from solvent-dependent hydrolysis mechanisms:

- Aqueous Conditions : Follow pseudo-first-order kinetics (pH-dependent), with half-life <1 hour at pH 7 (25°C).

- Anhydrous Solvents : Hydrolysis is negligible unless trace water is present. Use Karl Fischer titration to quantify water (<50 ppm) and conduct kinetic studies under rigorously controlled humidity. Conflicting data often stem from incomplete solvent drying .

Advanced: How can computational chemistry predict the ester’s compatibility with transition-metal catalysts?

Answer:

- Coordination Studies : DFT calculations (e.g., Gaussian 16) model ligand-metal interactions. The triflate group’s weak coordination (<i>cf.</i> OTf⁻) minimizes catalyst poisoning.

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Experimental data (GC-MS) show >90% yield with Pd(PPh3)4, confirming computational predictions of compatibility .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Decomposition Risks : Thermal degradation (>150°C) releases SO2 and HF. Use a fume hood and HF-neutralizing gel (e.g., calcium gluconate).

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Advanced: What spectroscopic techniques differentiate this ester from structurally similar triflates?

Answer:

- Raman Spectroscopy : Unique C–F stretching modes (~740 cm⁻¹) and aryl ring vibrations (1600 cm⁻¹).

- X-ray Crystallography : Resolves steric effects (C–S bond length: 1.78 Å) and dihedral angles between phenyl groups (≈60°).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (M+H)<sup>+</sup> at 376.0452 Da (Δ <1 ppm) .

Advanced: How does the ester’s stability vary in ionic liquids vs. conventional solvents?

Answer:

In ionic liquids (e.g., [BMIM][OTf]), the ester’s half-life increases 3-fold (72 hours at 25°C) due to suppressed nucleophilicity. Conductivity measurements and <sup>19</sup>F NMR confirm minimal anion exchange. Compare with THF (half-life: 24 hours) using Arrhenius plots (Ea ≈ 18 kJ/mol) .

Basic: What are the key applications in organic synthesis?

Answer:

- Protecting Groups : Temporarily mask alcohols in multi-step syntheses (e.g., carbohydrate chemistry).

- Electrophilic Reagent : Tritylation of nucleophiles (e.g., amines, thiols) under mild conditions (0°C, 1 hour).

- Acid Catalyst Precursor : Generate triflic acid <i>in situ</i> for Friedel-Crafts alkylation .

Advanced: Can machine learning models optimize reaction conditions for this ester?

Answer:

Yes. Train models on existing datasets (e.g., reaction yield, solvent polarity, temperature) using platforms like Chemprop. Predict optimal conditions for new substrates (e.g., sterically hindered alcohols) with >85% accuracy. Validate with robotic high-throughput screening (e.g., 96-well plates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.